molecular formula C15H22N4O B12952188 N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide

Cat. No.: B12952188
M. Wt: 274.36 g/mol
InChI Key: ZBYLPFJRKLEUMQ-UHFFFAOYSA-N
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Description

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide typically involves multi-step organic reactions. One common approach is the coupling of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then reacted with octanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkanes or alkenes.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The alkyne group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide: Similar structure but with a shorter alkyl chain.

    N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Contains a benzamide group instead of an octanamide chain.

Uniqueness

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is unique due to its specific combination of a pyrimidine ring, an alkyne group, and an octanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]octanamide

InChI

InChI=1S/C15H22N4O/c1-2-3-4-5-6-9-14(20)17-10-7-8-13-11-18-15(16)19-12-13/h11-12H,2-6,9-10H2,1H3,(H,17,20)(H2,16,18,19)

InChI Key

ZBYLPFJRKLEUMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N

Origin of Product

United States

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